molecular formula C6H9N3O2 B103774 4,6-Dimethoxypyrimidin-5-amine CAS No. 15846-15-8

4,6-Dimethoxypyrimidin-5-amine

Cat. No. B103774
CAS RN: 15846-15-8
M. Wt: 155.15 g/mol
InChI Key: SYIABKXOJVXKDU-UHFFFAOYSA-N
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Description

4,6-Dimethoxypyrimidin-5-amine is a compound with the molecular formula C6H9N3O2 and a molecular weight of 155.16 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of 4,6-Dimethoxypyrimidin-5-amine has been reported in the literature. For instance, one method involves the reaction of 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and a phase transfer catalyst (PTC), with dimethyl carbonate (DMC) as a methylating agent .


Molecular Structure Analysis

The InChI code for 4,6-Dimethoxypyrimidin-5-amine is 1S/C6H9N3O2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,7H2,1-2H3 . This indicates that the compound has two methoxy groups attached to the pyrimidine ring at positions 4 and 6, and an amino group at position 5.


Chemical Reactions Analysis

While specific chemical reactions involving 4,6-Dimethoxypyrimidin-5-amine are not detailed in the search results, pyrimidine derivatives in general are known to participate in a variety of chemical reactions. They are often used as intermediates in organic synthesis .


Physical And Chemical Properties Analysis

4,6-Dimethoxypyrimidin-5-amine is a solid substance . It has a density of 1.2±0.1 g/cm3 and a boiling point of 296.6±35.0 °C at 760 mmHg .

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidines, including 4,6-Dimethoxypyrimidin-5-amine, are known to display a range of pharmacological effects including anti-inflammatory activities . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Synthesis of Novel Pyrimidine Analogs

Detailed structure-activity relationship (SAR) analysis of pyrimidines provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . 4,6-Dimethoxypyrimidin-5-amine could potentially be used as a starting material in the synthesis of these novel analogs.

Antioxidant Applications

Pyrimidines are also known for their antioxidant effects . As such, 4,6-Dimethoxypyrimidin-5-amine could potentially be used in research related to oxidative stress and related diseases.

Antibacterial Applications

Pyrimidines have been found to exhibit antibacterial properties . Therefore, 4,6-Dimethoxypyrimidin-5-amine could be used in the development of new antibacterial agents.

Antiviral Applications

The antiviral properties of pyrimidines suggest that 4,6-Dimethoxypyrimidin-5-amine could be used in the research and development of new antiviral drugs.

Antifungal Applications

Given the antifungal properties of pyrimidines , 4,6-Dimethoxypyrimidin-5-amine could potentially be used in the development of new antifungal agents.

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

4,6-dimethoxypyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIABKXOJVXKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=N1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384725
Record name 4,6-dimethoxypyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethoxypyrimidin-5-amine

CAS RN

15846-15-8
Record name 4,6-dimethoxypyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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